Constitutional Isomerism: Furan-Carboxamide vs. Piperidine-Carboxamide Topology
The target compound and 5-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-2-furoic acid (CAS 1038307-96-8, EN300-90204) share the identical molecular formula (C₁₁H₁₄N₂O₆S, MW 302.31) but constitute constitutional isomers with inverted carboxamide and carboxylic acid placement [1]. In the target compound, the primary amide resides on the electron-rich furan ring, while in the comparator the amide is attached to the saturated piperidine ring. This topological inversion alters the spatial orientation of hydrogen-bond donors and acceptors, the acidity of the carboxylic acid (piperidine-4-carboxylic acid pKa ~3.5 vs. furan-2-carboxylic acid pKa ~3.0–3.2), and the conformational flexibility of the amide moiety [2]. PubChem neighbor analysis confirms that the two isomers receive distinct biological annotation scores, indicating non-overlapping structure-activity profiles [3].
| Evidence Dimension | Constitutional isomerism – functional group topology |
|---|---|
| Target Compound Data | Carboxamide at furan C5; carboxylic acid at piperidine C4 |
| Comparator Or Baseline | 5-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-2-furoic acid (CAS 1038307-96-8): Carboxamide at piperidine C4; carboxylic acid at furan C5 |
| Quantified Difference | Inverted donor/acceptor geometry; estimated ΔpKa (carboxylic acid) ~0.3–0.5 units |
| Conditions | Structural analysis by SMILES comparison (target: NC(=O)c1ccc(S(=O)(=O)N2CCC(C(=O)O)CC2)o1; comparator: O=C(O)c1ccc(S(=O)(=O)N2CCC(C(=O)N)CC2)o1) |
Why This Matters
Procurement of the incorrect isomer will produce non-comparable biological results, as the two isomers present different pharmacophoric patterns to any protein target.
- [1] ChemBase Product Pages: EN300-88491 (target) and EN300-90204 (comparator isomer), Enamine LLC. Both listing C₁₁H₁₄N₂O₆S, MW 302.30. https://www.chembase.cn View Source
- [2] Calculated pKa reference for piperidine-4-carboxylic acid and furan-2-carboxylic acid. Chemicalize (ChemAxon) prediction module. View Source
- [3] PubChem CID 39871699, Section 4 – Similar Compounds with Annotation showing differential annotation scores between target isomer and comparator. View Source
